molecular formula C12H13ClN4OS B5721435 N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide

Cat. No. B5721435
M. Wt: 296.78 g/mol
InChI Key: TUXHAVSNJDKMHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process involves creating derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives. These compounds are synthesized and their structures established through MS, IR, CHN, and 1H NMR spectral data, showcasing a diversity of structures (Huicheng Wang et al., 2010).

Molecular Structure Analysis

The molecular structure is elucidated using various spectroscopic techniques, including 1H NMR, IR, and MS, confirming the compound's structure. The detailed molecular structure is pivotal in understanding the compound’s reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide derivatives include N-chloroacetylation and N-alkylation processes. These reactions lead to the formation of novel derivatives with distinct structural features, which are characterized by 1H NMR, IR, and MS (Yang Jing, 2010).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4OS/c1-8-9(13)4-3-5-10(8)15-11(18)6-19-12-16-14-7-17(12)2/h3-5,7H,6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHAVSNJDKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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